(2,3-Dichloro-4-pyridinyl)methanol
Description
Significance and Context within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and material science. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a particularly important scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. myskinrecipes.com
The chemical character of a pyridine ring can be significantly altered by the introduction of substituents. Halogen atoms, such as chlorine, are electron-withdrawing groups. Their presence on the pyridine ring at the 2- and 3-positions, as in (2,3-Dichloro-4-pyridinyl)methanol, decreases the electron density of the aromatic system. This electronic modification influences the reactivity of the pyridine ring, particularly towards nucleophilic substitution reactions.
Relevance as a Pyridine Derivative in Organic Synthesis Research
The utility of this compound in organic synthesis stems from the reactivity of its functional groups. It is considered a versatile small molecule scaffold. cymitquimica.com The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo a variety of common organic reactions. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles. chembuyersguide.com This allows for the introduction of diverse functionalities at the 4-position of the pyridine ring.
Furthermore, the chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the conditions required may vary depending on the nucleophile and the specific position of the chlorine atom. This dual reactivity—at the hydroxymethyl group and at the chlorinated ring—makes compounds like this compound valuable intermediates for creating libraries of complex substituted pyridines for screening in drug discovery and materials science.
Current Research Landscape and Emerging Trends Pertaining to Dichloropyridinyl Methanols
While specific research trends for this compound are not prominent in the available literature, the broader class of dichloropyridine derivatives is an active area of investigation. These compounds are frequently used as intermediates in the synthesis of biologically active molecules. For example, dichlorinated pyridines are key precursors in the development of novel pharmaceuticals and agrochemicals.
Research in this area often focuses on developing new synthetic methodologies to functionalize the pyridine ring and on incorporating these halogenated heterocycles into larger molecules with potential therapeutic or practical applications. The interest in such building blocks is supported by their inclusion in the catalogs of chemical suppliers that specialize in providing novel compounds for research and development. chembuyersguide.comhuaxuejia.cn The study of related compounds, such as other dichloropyridinyl methanol (B129727) isomers and trifluoromethyl-substituted dichloropyridinyl methanols, points to an ongoing effort to explore how substitution patterns on the pyridine ring affect the properties and activities of the resulting molecules.
Table 2: Examples of Related Dichlorinated Pyridinyl Methanols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| (2,6-Dichloro-3-pyridinyl)methanol | 55304-90-0 | C₆H₅Cl₂NO | 178.02 |
| (2,6-Dichloro-4-pyridyl)methanol | 101990-69-6 | C₆H₅Cl₂NO | 178.02 |
| (2,5-dichloro-4-pyridyl)methanol | 1480674-51-1 | C₆H₅Cl₂NO | 178.01 |
This data is compiled from various chemical databases and supplier catalogs. chembuyersguide.com
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNHZDMSWZUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594270 | |
| Record name | (2,3-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329794-25-4 | |
| Record name | (2,3-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dichloro 4 Pyridinyl Methanol
Established Chemical Synthesis Routes
Traditional synthetic routes to (2,3-Dichloro-4-pyridinyl)methanol primarily rely on the functionalization of pre-existing pyridine (B92270) rings or the construction of the dichloropyridine scaffold followed by modification at the 4-position.
Precursor-Based Approaches
A principal strategy for the synthesis of this compound involves the reduction of a suitable precursor bearing a carboxylic acid or aldehyde group at the 4-position of the 2,3-dichloropyridine (B146566) ring.
One common precursor is 2,3-dichloroisonicotinic acid or its corresponding aldehyde, 2,3-dichloroisonicotinaldehyde. The reduction of the carbonyl group to a hydroxymethyl group is a standard transformation in organic synthesis. A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. For instance, a general procedure for a similar transformation involves the portionwise addition of sodium borohydride to a stirred solution of the carbonyl precursor in methanol nih.gov. The reaction progress is monitored, and upon completion, the product is isolated through aqueous workup and extraction with an organic solvent.
Another precursor-based approach could involve a two-step process starting from a compound like 2,3-dichloro-4-picoline. This would first involve an oxidation step to form the corresponding aldehyde or carboxylic acid, which is then subsequently reduced to the desired methanol derivative nih.gov.
| Precursor | Reagent | Product | Reference |
| 2,3-Dichloroisonicotinic acid | Sodium Borohydride | This compound | Analogy from nih.gov |
| 2,3-Dichloroisonicotinaldehyde | Sodium Borohydride | This compound | Analogy from nih.gov |
| 2,3-Dichloro-4-picoline | 1. Oxidizing Agent 2. Reducing Agent | This compound | Analogy from nih.gov |
Halogenation and Functionalization Strategies
An alternative approach involves the initial synthesis of a dichlorinated pyridine ring followed by the introduction of the methanol group. The synthesis of the 2,3-dichloropyridine scaffold can be achieved through various chlorination methods. For example, 2,6-dichloropyridine can be chlorinated to yield 2,3,6-trichloropyridine, which can then be selectively dehalogenated to 2,3-dichloropyridine mdpi.com.
Once the 2,3-dichloropyridine is obtained, functionalization at the 4-position is required. This can be a challenging step due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two chlorine atoms. However, strategies such as metalation followed by reaction with an electrophile like formaldehyde could be envisioned.
A different strategy could involve starting with a more easily functionalized pyridine, such as 3-methylpyridine (3-picoline). A multi-step synthesis could involve chlorination of the ring, followed by functionalization of the methyl group. For the synthesis of the related compound 2,3-dichloro-5-trifluoromethylpyridine, a route starting from 3-methylpyridine is known mdpi.com. A similar conceptual pathway could be adapted, where the methyl group is eventually converted to a hydroxymethyl group.
| Starting Material | Key Steps | Intermediate/Product |
| Pyridine | Multi-step chlorination | 2,3-Dichloropyridine |
| 2,6-Dichloropyridine | Chlorination, then selective dehalogenation | 2,3-Dichloropyridine mdpi.com |
| 3-Methylpyridine | Ring chlorination, side-chain functionalization | This compound |
Novel and Advanced Synthetic Protocols
More recent synthetic methodologies focus on improving efficiency, selectivity, and sustainability. These include the use of catalytic systems and considerations for stereoselectivity where applicable.
Catalytic Transformations in this compound Synthesis
Catalytic methods offer a more efficient and atom-economical route to the target molecule. Catalytic hydrogenation is a prominent technique for the reduction of carboxylic acids and their derivatives. For instance, the catalytic hydrogenation of pyridylcarboxylic acids to the corresponding piperidyl acids has been demonstrated using rhodium catalysts google.com. While this example involves the reduction of the pyridine ring itself, selective catalytic hydrogenation of a carboxylic acid group on a pyridine ring without reducing the ring is also possible under specific conditions. Supported rhenium catalysts, for example, have shown selectivity for the hydrogenation of carboxylic acid derivatives without affecting aromatic moieties rsc.org.
Another potential catalytic route is the reduction of a cyanopyridine precursor. The catalytic hydrogen reduction of 2- or 4-cyanopyridine to the corresponding pyridinemethanol in an acidic aqueous solution in the presence of a hydrogenation catalyst, such as Raney nickel or a palladium catalyst, has been reported patsnap.com. This suggests that 2,3-dichloro-4-cyanopyridine could be a viable precursor for a catalytic synthesis of this compound.
| Precursor | Catalytic Method | Catalyst | Product |
| 2,3-Dichloroisonicotinic acid | Catalytic Hydrogenation | Supported Rhenium or other selective catalysts rsc.org | This compound |
| 2,3-Dichloro-4-cyanopyridine | Catalytic Hydrogen Reduction | Raney Nickel or Palladium patsnap.com | This compound |
Stereoselective Synthesis Considerations
The final product, this compound, is not a chiral molecule. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, if a chiral derivative were to be synthesized, for example, by replacing the hydrogen on the carbinol carbon with another substituent, then stereoselective methods would be crucial.
In such a hypothetical scenario, the synthesis would likely proceed through a prochiral ketone precursor, such as a (2,3-dichloro-4-pyridinyl) alkyl ketone. The enantioselective reduction of such a ketone to a chiral alcohol is a well-established field in organic synthesis wikipedia.org. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric reduction. Catalytic methods often employ a metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand sigmaaldrich.com. Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of ketones with borane mdpi.com. The choice of catalyst and reaction conditions would be critical in determining the stereochemical outcome of the reduction.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.
Key areas for the application of green chemistry in this context include the use of greener solvents, catalysts, and energy sources. For the synthesis of pyridine derivatives, various green protocols have been explored, such as multicomponent one-pot reactions, the use of environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis nih.gov.
Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and improve yields in the preparation of pyridine derivatives nih.govacs.orgresearchgate.net. The use of ionic liquids as recyclable solvents and catalysts is another promising green approach for pyridine synthesis benthamscience.com.
In the context of the precursor-based synthesis of this compound, a green approach would favor catalytic reduction over the use of stoichiometric metal hydride reagents, as this reduces waste. If catalytic hydrogenation is employed, the use of non-toxic, earth-abundant metal catalysts would be preferable. Furthermore, minimizing the number of synthetic steps through one-pot procedures would also align with the principles of green chemistry by reducing solvent usage and waste generation.
| Green Chemistry Principle | Application in Synthesis |
| Use of Greener Solvents | Employing water, ethanol, or ionic liquids instead of hazardous organic solvents nih.govbenthamscience.com. |
| Catalysis | Utilizing catalytic hydrogenation instead of stoichiometric reducing agents to minimize waste rsc.orgrsc.org. |
| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption nih.govacs.orgresearchgate.net. |
| Atom Economy | Designing synthetic routes with fewer steps, such as one-pot reactions, to maximize the incorporation of starting materials into the final product. |
| Waste Reduction | Choosing synthetic pathways that avoid the use of toxic reagents and minimize the generation of byproducts. |
Solvent-Free or Solvent-Reduced Methodologies
The reduction of solvents in chemical manufacturing is a primary goal of green chemistry, as solvents contribute significantly to process mass intensity and often pose environmental and safety hazards. Methodologies that operate under solvent-free or solvent-reduced conditions are therefore highly desirable.
Catalytic Hydrogenation: One of the most effective solvent-reduced methods for the synthesis of this compound from its aldehyde or ester precursor is catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) gas and a heterogeneous metal catalyst.
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are commonly employed. These solid catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which minimizes waste. The reaction can be conducted in a minimal amount of a relatively benign solvent (e.g., ethanol, ethyl acetate) or, in some industrial applications, in a gas-phase reactor, which would nearly eliminate the need for a solvent.
Catalytic Transfer Hydrogenation: This variation avoids the need for high-pressure hydrogen gas, which can pose safety challenges. Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, is used to transfer hydrogen to the substrate in the presence of a catalyst (often palladium or ruthenium-based). In some cases, the hydrogen donor can also serve as the reaction medium, thereby creating a solvent-reduced system.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org By efficiently heating the reactants, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This speed can lead to a reduction in solvent use and energy consumption. The reduction of a pyridine aldehyde using a hydride-donating reagent could potentially be optimized under microwave conditions to proceed faster and with less solvent compared to conventional heating methods. acs.org
The table below summarizes potential solvent-reduced methodologies for the target reduction.
| Methodology | Typical Catalyst/Reagent | Potential Solvent(s) | Key Advantages |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | Ethanol, Ethyl Acetate (B1210297), or Neat (Gas-Phase) | High atom economy, recyclable catalyst, minimal solvent use. tcichemicals.com |
| Catalytic Transfer Hydrogenation | Pd/C, Ru-complexes | Isopropanol, Formic Acid (can act as H-donor and solvent) | Avoids high-pressure H₂ gas, potential for solvent-reduced system. |
| Microwave-Assisted Reduction | NaBH₄ | Ethanol, Water | Drastically reduced reaction times, potential for lower energy and solvent use. acs.org |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that minimal waste is generated at the molecular level. The choice of reducing agent for converting a precursor like 2,3-dichloro-4-formylpyridine into this compound directly impacts the atom economy of the synthesis.
Pathway 1: Catalytic Hydrogenation The reduction using molecular hydrogen represents the most atom-economical approach.
Reaction: C₆H₃Cl₂NO (precursor) + H₂ → C₆H₅Cl₂NO (product)
In this ideal reaction, all atoms from the reactants are incorporated into the final product.
Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100
Percent Atom Economy = (178.02 / (176.00 + 2.02)) x 100 = 100% cdn-website.com
This pathway generates no byproducts, making it the ideal choice from an atom economy perspective. Waste minimization is further enhanced by the use of heterogeneous catalysts that can be recycled. chemistry-teaching-resources.com
Pathway 2: Hydride Reductions Common laboratory-scale reductions utilize stoichiometric hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, these methods inherently have lower atom economies because they generate inorganic salt byproducts.
Reaction with Sodium Borohydride (illustrative stoichiometry): 4 C₆H₃Cl₂NO + NaBH₄ + Workup → 4 C₆H₅Cl₂NO + "NaB(OR)₄" byproducts
For the purpose of calculation, the essential transformation involves the transfer of a hydride from the borohydride complex to the carbonyl group. The calculation reveals that a significant portion of the reagent's mass is converted into waste.
Percent Atom Economy (NaBH₄) ≈ 96.0% *
This calculation considers the mass of the precursor and the portion of the NaBH₄ molecule (one hydride equivalent) transferred per molecule of product. The remaining atoms from the reagent and the subsequent workup form waste products.
The table below provides a comparative analysis of the atom economy for different reducing agents in the synthesis of this compound.
| Reducing Agent | Formula | Atom Economy (%) | Byproducts Generated |
| Hydrogen Gas | H₂ | 100% | None |
| Sodium Borohydride | NaBH₄ | ~96.0% | Borate salts |
| Lithium Aluminum Hydride | LiAlH₄ | ~95.8% | Aluminum salts |
Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 4 Pyridinyl Methanol
Reactions at the Hydroxyl Moiety
The primary alcohol functional group in (2,3-dichloro-4-pyridinyl)methanol is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification reactions with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method for this transformation. The reaction is an equilibrium process, and typically, the alcohol is used in excess or water is removed to drive the reaction towards the ester product.
Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
While specific examples for this compound are not extensively documented, the general reactivity of pyridylmethanols suggests that these transformations are feasible under standard conditions.
Table 1: Representative Esterification and Etherification Reactions of Alcohols
| Reaction Type | Reactants | Reagents and Conditions | Product Type |
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Acylation | Acid Chloride/Anhydride, Alcohol | Base (e.g., Pyridine (B92270), Et₃N) | Ester |
| Williamson Ether Synthesis | Alkyl Halide, Alcohol | Strong Base (e.g., NaH) | Ether |
Oxidation and Reduction Processes
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to the corresponding aldehyde, 2,3-dichloroisonicotinaldehyde. libretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the aldehyde to the carboxylic acid, 2,3-dichloroisonicotinic acid.
Reduction of the hydroxyl group itself is not a common transformation. However, the dichloropyridine ring can be susceptible to reduction under certain conditions. While specific reduction of the pyridine ring in this compound is not well-documented, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the pyridine ring, especially at elevated temperatures. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is less likely to affect the aromatic ring under standard conditions. doubtnut.com Reductions of other functional groups that might be introduced onto the molecule, such as a nitrile, can be achieved with reagents like diisobutylaluminum hydride (DIBAL-H) to yield an aldehyde. doubtnut.commasterorganicchemistry.com
Table 2: Oxidation and Reduction Reactions of Pyridyl Alcohols and Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product |
| Oxidation to Aldehyde | Primary Alcohol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Aldehyde |
| Oxidation to Carboxylic Acid | Primary Alcohol | KMnO₄, heat or Chromic Acid (H₂CrO₄) | Carboxylic Acid |
| Reduction of Nitrile | Nitrile | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde |
Transformations Involving the Dichloropyridine Ring System
The two chlorine atoms on the pyridine ring are key to its reactivity, enabling a variety of substitution and coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).
Nucleophilic Aromatic Substitution on the Pyridine Core
In this compound, the chlorine atoms are at the C2 and C3 positions. The C2 position is activated towards nucleophilic attack due to its ortho relationship with the ring nitrogen. The C4 position, where the methanol (B129727) group is located, is also an activated site. The presence of two chlorine atoms allows for sequential substitution reactions.
The regioselectivity of nucleophilic aromatic substitution on dichloropyridines can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with nucleophiles like sodium methoxide, substitution is expected to occur preferentially at the more activated C2 position. pearson.comquizlet.com Amines are also effective nucleophiles for the substitution of chloro groups on the pyridine ring. researchgate.net
Table 3: Nucleophilic Aromatic Substitution on Dichloropyridine Systems
| Nucleophile | Substrate | Reagents and Conditions | Product |
| Sodium Methoxide | 3,4-Dichloronitrobenzene | Methanol | Methoxy-substituted product |
| Piperidine | Methyl 2,4-dichloro-3,5-dinitrobenzoate | Methanol or Benzene | Piperidinyl-substituted product researchgate.net |
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring serve as excellent handles for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This palladium-catalyzed reaction couples the dichloropyridine with a boronic acid or ester. It is a versatile method for introducing aryl or vinyl substituents. In dichloropyridines, the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive in Suzuki couplings. nih.govresearchgate.net
Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with the aryl halide. It is a powerful tool for the synthesis of arylalkynes. The reactivity order of halogens in Sonogashira coupling is generally I > Br > Cl. rsc.orgnih.govnih.gov
Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an alkene with an aryl halide. This reaction provides a means to introduce alkenyl substituents onto the pyridine ring. organic-chemistry.orgwikipedia.org
Table 4: Metal-Catalyzed Cross-Coupling Reactions on Dichloropyridines
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water nih.govresearchgate.net |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF researchgate.net |
| Heck Coupling | Styrene (B11656) | Pd(OAc)₂ | KOAc | Methanol wikipedia.org |
Functionalization of Aromatic C-H Bonds
Direct C-H functionalization is an increasingly important area of organic synthesis that avoids the need for pre-functionalized starting materials. For pyridine derivatives, C-H activation is often directed by the nitrogen atom. Palladium-catalyzed C-H arylation of 2-chloropyridines with fluoroarenes has been reported. chemrxiv.orgchemrxiv.org Copper-promoted ortho-directed C-H amination of 2-arylpyridines is also a known transformation. rsc.org
Mechanistic Elucidation of Key Chemical Reactions
The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing effects of the two chlorine atoms on the pyridine ring and the reactivity of the primary alcohol functionality. The chlorine atoms significantly influence the electron density of the pyridine ring, making it susceptible to certain reactions while potentially modifying the reactivity of the hydroxymethyl group.
Direct kinetic studies, including the determination of rate constants and activation energies for reactions involving this compound, are not documented in the reviewed literature. However, the reaction pathways can be predicted based on analogous systems.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, a reactivity that is further enhanced by the presence of two electron-withdrawing chlorine substituents. Reactions of chloropyridines with nucleophiles generally proceed via an SNAr mechanism. researchgate.net The rate of these reactions is typically second order, depending on the concentration of both the chloropyridine and the nucleophile. researchgate.net For this compound, substitution could occur at either the 2- or 3-position, with the regioselectivity being influenced by the stability of the intermediate Meisenheimer complex. Kinetic analysis of related systems, such as the reaction of 2-chloropyridines with amines, has shown that the reaction rate is sensitive to the electronic nature of the nucleophile and the solvent. researchgate.net
Reactions of the Hydroxymethyl Group: The hydroxymethyl group is expected to undergo typical alcohol reactions, such as oxidation, esterification, and conversion to alkyl halides.
Oxidation: The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would likely follow kinetics typical for alcohol oxidation. For instance, the oxidation of methanol over metal oxide catalysts has been described by Langmuir-Hinshelwood kinetics, indicating the reaction occurs on the catalyst surface. ambeed.com
Esterification: Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, would be expected. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and formation of a tetrahedral intermediate. libretexts.org The kinetics are typically complex and depend on the concentrations of all reactants and products due to the reversible nature of the reaction.
Conversion to Halides: The conversion of the alcohol to the corresponding chloride could be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reactions with primary alcohols generally proceed via an SN2 mechanism. The rate would be dependent on the concentration of both the alcohol and the chlorinating agent.
A summary of expected reaction types and the basis for their kinetic predictions is provided in Table 1.
| Reaction Type | Expected Kinetic Profile | Basis of Prediction (Analogous Systems) |
| Nucleophilic Aromatic Substitution | Second-order kinetics | Reactions of 2-halopyridines with amines. researchgate.net |
| Oxidation of Hydroxymethyl Group | Langmuir-Hinshelwood kinetics (with catalyst) | Catalytic oxidation of methanol. ambeed.com |
| Fischer Esterification | Complex, equilibrium-dependent | General mechanism of Fischer esterification. libretexts.org |
| Conversion to Alkyl Halide (SN2) | Second-order kinetics | Reactions of primary alcohols with SOCl₂/PBr₃. |
Table 1: Predicted Kinetic Profiles for Reactions of this compound
Direct spectroscopic or experimental identification of reaction intermediates for this compound is not available. The anticipated intermediates are based on established mechanisms for the reactions of its constituent functional groups.
Intermediates in Nucleophilic Aromatic Substitution: The key intermediate in an SNAr reaction is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. For this compound, nucleophilic attack at the 2- or 3-position would lead to the formation of such an intermediate. The negative charge would be delocalized over the pyridine ring and the nitro group (if present as an activating group in a model system). The characterization of these intermediates in related systems has been achieved using techniques like NMR and ion spectroscopy. researchgate.net
Intermediates in Reactions of the Hydroxymethyl Group:
Oxidation: Depending on the oxidant used, the oxidation of the hydroxymethyl group to the corresponding aldehyde, (2,3-Dichloro-4-pyridinyl)carboxaldehyde, would be the initial product. Further oxidation would lead to (2,3-Dichloro-4-pyridinyl)carboxylic acid.
Esterification: In an acid-catalyzed esterification (Fischer esterification), a key intermediate is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. libretexts.org
Conversion to Halides: When using thionyl chloride, the alcohol is first converted to a chlorosulfite intermediate (ROSOCl), which is a better leaving group than the hydroxide (B78521) ion. Subsequent backside attack by a chloride ion in an SN2 fashion releases the alkyl chloride and sulfur dioxide.
Table 2 summarizes the likely intermediates for the principal reactions of this compound.
| Reaction Type | Plausible Intermediate | Basis of Prediction (Analogous Systems) |
| Nucleophilic Aromatic Substitution | Meisenheimer complex (anionic σ-complex) | SNAr mechanism on chloropyridines. researchgate.net |
| Oxidation | (2,3-Dichloro-4-pyridinyl)carboxaldehyde | Stepwise oxidation of primary alcohols. |
| Fischer Esterification | Tetrahedral intermediate | Mechanism of Fischer esterification. libretexts.org |
| Conversion to Alkyl Halide (with SOCl₂) | Alkyl chlorosulfite (ROSOCl) | Reaction of alcohols with thionyl chloride. |
Table 2: Predicted Reaction Intermediates for this compound
Synthesis and Exploration of 2,3 Dichloro 4 Pyridinyl Methanol Derivatives
Strategies for Structural Diversification
The creation of novel derivatives from (2,3-Dichloro-4-pyridinyl)methanol primarily involves two key approaches: modification of the exocyclic hydroxyl group and functionalization of the pyridine (B92270) ring itself. These strategies can be employed either independently or in combination to achieve a high degree of molecular diversity.
The primary alcohol functionality in this compound is a versatile handle for a multitude of chemical transformations. These reactions aim to introduce new functional groups, alter the steric and electronic properties of the molecule, and create new points for further derivatization.
One of the most common strategies is the conversion of the hydroxyl group into a better leaving group, which facilitates subsequent nucleophilic substitution reactions. nih.gov Tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine, is a frequently used method to activate the alcohol. researchgate.net However, under certain conditions, direct chlorination can occur as a competing reaction. researchgate.net Alternative methods for converting alcohols to halides include the use of reagents like 2,4,6-trichloro rsc.orgnih.govchemicalbook.comtriazine for chlorination or visible-light-activated photocatalysis with reagents such as CBr₄/NaBr for bromination. nih.gov
The hydroxyl group can also be directly converted to other functionalities. For example, azidation can be achieved under Mitsunobu conditions or by using a reagent system composed of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (B81097) (n-Bu₄NN₃), which offers a rapid and efficient conversion. nih.gov
Common modifications of the hydroxyl group are summarized in the table below.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Esterification | Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC, EDC) | Ester (-OCOR) |
| Etherification | Alkyl halide with a base (e.g., NaH) (Williamson ether synthesis) | Ether (-OR) |
| Oxidation | Oxidizing agents (e.g., PCC, PDC, DMP) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), base (e.g., pyridine, Et₃N) | Tosylate (-OTs) |
| Halogenation | Thionyl chloride (SOCl₂), Appel reaction (PPh₃, CBr₄) | Halide (-Cl, -Br) |
| Azidation | Mitsunobu reaction (DEAD, PPh₃, HN₃), or Ph₃P/DDQ/n-Bu₄NN₃ | Azide (-N₃) |
The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SₙAr). rsc.org This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles. The regioselectivity of this substitution can often be controlled by the reaction conditions and the nature of the incoming nucleophile.
Common nucleophiles used in SₙAr reactions on chloropyridines include alkoxides, thiolates, and amines, leading to the formation of the corresponding ethers, thioethers, and amino-pyridines. For instance, the condensation of related dichlorinated heterocyclic compounds with phenols in the presence of a strong base like potassium tert-butoxide has been reported to yield diaryl ethers. acs.org
Beyond substitution, direct C-H functionalization represents a more advanced strategy for modifying the pyridine ring, though it can be challenging due to the inherent low reactivity of C-H bonds. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring, provided a suitable precursor (e.g., a bromo- or iodo-derivative) can be prepared.
| Reaction Type | Description | Potential Modification |
| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of one or both chloro substituents by a nucleophile. | Introduction of -OR, -SR, -NR₂, and other heteroatomic groups. |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig amination at a halogenated position. | Formation of C-C bonds (e.g., with aryl or alkyl groups) or C-N bonds. |
| Metal-Halogen Exchange | Treatment with an organolithium reagent followed by quenching with an electrophile. | Introduction of various functional groups at the position of a chlorine atom. |
| C-H Functionalization | Direct activation and reaction at a C-H bond on the pyridine ring. | Introduction of aryl, alkyl, or other groups without pre-functionalization. |
Chemical Libraries and Combinatorial Synthesis Based on the this compound Scaffold
The this compound scaffold is well-suited for the construction of chemical libraries through combinatorial and parallel synthesis techniques. A chemical library is a collection of structurally related compounds synthesized in a systematic way. By starting with the core scaffold, large numbers of derivatives can be rapidly generated by reacting it with a diverse set of building blocks.
A typical combinatorial approach might involve a two-step sequence. In the first step, the hydroxyl group could be reacted with a library of carboxylic acids to produce a set of esters. In the second step, the remaining chloro-substituent on the pyridine ring of each ester could be subjected to a nucleophilic substitution reaction with a library of amines or thiols. This strategy allows for the exponential generation of a large and diverse library of compounds from a small number of starting materials. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties. acs.orgnih.gov
For example, a library can be generated by reacting the scaffold with different reagents in a grid format (e.g., in a 96-well plate), where each well contains a unique combination of reagents, leading to a unique final product. The synthesis of nicotinonitrile derivatives has been shown to utilize the reactivity of multiple sites on a pyridine core to build diverse heterocyclic systems. mdpi.com
Isolation and Purification Techniques for Novel Derivatives
The successful synthesis of novel derivatives of this compound relies on effective methods for their isolation and purification. The choice of technique depends on the physical and chemical properties of the synthesized compound, such as its polarity, solubility, and crystallinity.
Liquid-liquid extraction is a fundamental step used to separate the crude product from the reaction mixture based on its differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent like ethyl acetate (B1210297) or dichloromethane. chemicalbook.com
Chromatography is the most powerful and widely used purification technique.
Thin-Layer Chromatography (TLC) is primarily used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. researchgate.net
Column Chromatography on silica (B1680970) gel or alumina (B75360) is the standard method for separating compounds based on their differential adsorption to the stationary phase. A solvent system, typically a mixture of a nonpolar solvent (like hexane) and a polar solvent (like ethyl acetate), is used to elute the compounds from the column. mdpi.com
Gel Permeation Chromatography (GPC) can also be employed for separating compounds, particularly when dealing with polymeric materials or when separation is based on size. rsc.org
Crystallization is an effective technique for purifying solid compounds. If a derivative is crystalline, it can often be purified to a high degree by dissolving it in a suitable hot solvent or solvent mixture (e.g., dichloromethane-methanol) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. rsc.orggoogle.com
The table below summarizes the common purification techniques.
| Technique | Principle | Application |
| Liquid-Liquid Extraction | Differential solubility in immiscible solvents. | Initial work-up to separate the product from salts and water-soluble impurities. chemicalbook.com |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Separation of the target compound from byproducts and unreacted starting materials. mdpi.com |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Final purification of solid, crystalline products to obtain high purity. rsc.org |
| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a smaller scale. | Reaction monitoring and method development. researchgate.net |
Role of 2,3 Dichloro 4 Pyridinyl Methanol As a Synthetic Intermediate and Building Block
Application in the Construction of Complex Organic Molecules
The strategic placement of reactive sites on the (2,3-Dichloro-4-pyridinyl)methanol scaffold makes it a useful starting material for the synthesis of intricate organic structures. The dichloropyridine core provides a robust framework that can undergo a variety of chemical transformations. The chlorine atoms, for instance, are susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity enables chemists to elaborate the pyridine (B92270) ring system and construct more complex, polyfunctional molecules.
Furthermore, the primary alcohol functionality of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing another avenue for molecular diversification. These transformations open the door to a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, and amide bond formations, which are fundamental to the assembly of complex organic targets. The interplay between the reactivity of the chlorinated pyridine ring and the hydroxymethyl group allows for a stepwise and controlled construction of elaborate molecular frameworks.
Precursor in the Synthesis of Biologically Active Compounds
The pyridine scaffold is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of novel compounds with potential biological applications. The chlorine atoms can serve as handles for introducing pharmacophoric groups that can interact with biological targets.
While specific, publicly documented examples of biologically active compounds derived directly from this compound are not extensively reported in the literature, the general utility of substituted pyridines in medicinal chemistry is well-established. For instance, the pyridine ring is a key component in various drugs targeting a range of therapeutic areas. The potential to modify the structure of this compound through established synthetic routes suggests its utility in the exploration of new chemical space for drug discovery and development.
Contributions to Method Development in Organic Synthesis
The unique electronic and steric properties of this compound can also contribute to the development of new synthetic methods. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen influences the reactivity of the adjacent functional groups. This can lead to novel reactivity patterns that can be exploited for the development of new chemical transformations.
For example, the activation of the C-Cl bonds through transition metal catalysis could provide a platform for developing new cross-coupling methodologies. The presence of the hydroxymethyl group can also be used to direct or modulate the reactivity of the pyridine ring in various synthetic operations. Although specific studies detailing the use of this compound for the development of new synthetic methods are not widely available, its structural features suggest a potential for such applications in the hands of synthetic chemists exploring new catalytic systems and reaction pathways.
Computational and Theoretical Chemistry Studies of 2,3 Dichloro 4 Pyridinyl Methanol
Quantum Chemical Calculations and Electronic Structure Analysis
No published studies were found that specifically detail the quantum chemical calculations and electronic structure of (2,3-Dichloro-4-pyridinyl)methanol. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.
Electron Density Distribution: To identify electron-rich and electron-poor regions within the molecule, offering clues about its electrostatic interactions.
Electrostatic Potential Maps: To visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Without dedicated research, no data tables or detailed findings for these properties can be presented for this compound.
Molecular Dynamics Simulations and Conformational Analysis
There is no available research on the molecular dynamics simulations and conformational analysis of this compound. These simulations would model the movement of atoms in the molecule over time, providing insights into:
Conformational Preferences: Identifying the most stable three-dimensional arrangements of the molecule.
Flexibility and Dynamics: Understanding how the molecule behaves in different environments, such as in solution.
Intermolecular Interactions: Simulating how the molecule interacts with itself or with other molecules.
The absence of such studies means that the dynamic behavior and preferred conformations of this compound remain uncharacterized from a computational standpoint.
Computational Prediction of Reactivity and Reaction Pathways
A search for computational studies predicting the reactivity and reaction pathways of this compound yielded no results. This type of research would typically employ computational methods to:
Identify Reactive Sites: Predicting which atoms or functional groups are most likely to participate in chemical reactions.
Model Reaction Mechanisms: Elucidating the step-by-step process of potential chemical transformations.
Calculate Activation Energies: Determining the energy barriers for various reaction pathways to predict the feasibility and kinetics of reactions.
Without these computational predictions, the reactivity profile of this compound can only be inferred from the general chemical principles of its functional groups.
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
No in silico modeling or quantitative structure-activity relationship (QSAR) studies for this compound have been published. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological or chemical activity. For this compound, such studies would involve:
Descriptor Calculation: Quantifying various physicochemical and structural properties of the molecule.
Model Building: Developing mathematical models that correlate these descriptors with a specific activity.
Predictive Analysis: Using the model to predict the activity of new, related compounds.
The lack of such research indicates a gap in the understanding of how the specific arrangement of the chloro and methanol (B129727) substituents on the pyridine (B92270) ring influences its potential activities.
Advanced Analytical and Spectroscopic Characterization of 2,3 Dichloro 4 Pyridinyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For (2,3-Dichloro-4-pyridinyl)methanol, ¹H NMR and ¹³C NMR would provide definitive information about the arrangement of protons and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The pyridine (B92270) ring has two remaining protons. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom. The proton on the 5-position would likely appear as a doublet, coupled to the proton on the 6-position. The proton on the 6-position would also be a doublet. The methylene protons (-CH₂OH) would typically appear as a singlet, though coupling to the hydroxyl proton is possible depending on the solvent and concentration. The hydroxyl proton itself often presents as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the positions of the chlorine substituents and the nitrogen atom. The carbon bearing the methanol group would have a characteristic shift, as would the methylene carbon.
While specific data for this compound is scarce, data for the related isomer, (2,6-Dichloro-4-pyridyl)methanol, shows characteristic shifts that can be used for comparison. sigmaaldrich.com
| Predicted ¹H NMR Data for this compound |
| Proton |
| H-5 |
| H-6 |
| -CH₂OH |
| -OH |
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| C-2 |
| C-3 |
| C-4 |
| C-5 |
| C-6 |
| -CH₂OH |
Note: The data in the tables are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₆H₅Cl₂NO), the molecular weight is approximately 178.02 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) would be approximately 65% of the intensity of the M⁺ peak (from two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) would be about 10% of the M⁺ peak.
Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, a chloromethyl radical, or the entire methanol group. Alpha-cleavage next to the pyridine ring is also a probable fragmentation route.
| Predicted Mass Spectrometry Fragmentation for this compound |
| m/z Value |
| 178/180/182 |
| 161/163/165 |
| 147/149 |
| 143/145 |
Note: The data in this table represents predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be found around 1050 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the pyridine ring would be a prominent feature.
| Expected Vibrational Frequencies for this compound |
| Vibrational Mode |
| O-H stretch |
| Aromatic C-H stretch |
| Aliphatic C-H stretch |
| C=C / C=N stretch (pyridine ring) |
| C-O stretch |
| C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* and n → π* transitions are expected. The pyridine ring is a chromophore, and its absorption spectrum is influenced by the substituents. The presence of chlorine atoms and the methanol group would cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. Typically, substituted pyridines show strong absorption bands in the 200-300 nm range. The n → π* transitions are generally of lower intensity and may be observed as a shoulder on the more intense π → π* bands.
| Expected UV-Vis Absorption for this compound |
| Transition Type |
| π → π |
| n → π |
Chromatographic Methodologies for Purity and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis. brewerscience.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water would likely provide good separation from impurities. youtube.com Detection could be achieved using a UV detector set at the λ_max determined by UV-Vis spectroscopy. This method would be valuable for determining the purity of a sample and for quantifying its concentration.
Gas Chromatography (GC): Gas chromatography could also be used, particularly for assessing the presence of volatile impurities. brewerscience.comyoutube.com Due to the relatively high boiling point and polarity of this compound, a high-temperature column and possibly derivatization of the hydroxyl group might be necessary to achieve good peak shape and resolution. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique would confirm the substitution pattern on the pyridine ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. While no published crystal structure for this specific isomer is currently available, analysis of related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides insights into the types of intermolecular interactions that can be expected. cpiinternational.com
Biological and Biomedical Research Paradigms Involving 2,3 Dichloro 4 Pyridinyl Methanol and Its Derivatives
Mechanistic Investigations of Biological Interactions at the Molecular Level
The dichloropyridine moiety is a key structural feature in numerous biologically active compounds. Research has shown that derivatives of (2,3-Dichloro-4-pyridinyl)methanol can engage in specific molecular interactions that underpin their biological effects. For instance, the introduction of electron-withdrawing groups, such as nitro and chloro groups, on pyridyl-BODIPY dyes has been shown to increase their fluorescence quantum yields. mdpi.com This is attributed to a decrease in the electronic charge density on the BODIPY core, highlighting how substitutions on the pyridine (B92270) ring can modulate electronic properties and, consequently, molecular interactions. mdpi.com
In the context of enzyme inhibition, the substitution pattern on the aromatic ring of inhibitors is crucial for selectivity. Studies on noncovalent inhibitors of acetylcholinesterase (AChE) in disease-transmitting mosquitoes revealed that halogen substituents on a phenyl ring have complex effects on selectivity. diva-portal.org Molecular docking studies suggest that the specific binding of these compounds is due to competition between two binding sites within the enzyme. diva-portal.org
Structure-Activity Relationship (SAR) Studies for Biological Impact
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR studies have provided critical insights.
In the development of thyroid hormone receptor β (THR-β) agonists, a pyridazinone series was identified that showed significantly greater selectivity for THR-β over the α isoform (THR-α). nih.gov Optimization of this series, which can be conceptually linked to the dichlorophenyl structural motif, led to the discovery of MGL-3196. This compound demonstrated a 28-fold selectivity for THR-β in functional assays. nih.govjinsoolim.com The beneficial effects on lipid levels are primarily mediated by THR-β in the liver, while adverse cardiac effects are associated with THR-α activation. nih.gov
Similarly, in the pursuit of new insecticides, SAR studies on 4-thiazolidinone (B1220212) derivatives targeting mosquito acetylcholinesterase revealed that chlorinated and fluorinated inhibitors were the most promising. diva-portal.org The position of the halogen substituent was critical, with para-substituted inhibitors showing particularly strong binding to the target enzyme. diva-portal.org
Furthermore, research into antimalarial agents targeting the Plasmodium proteasome has benefited from extensive SAR studies. nih.gov By modifying a biphenyl (B1667301) ether-tethered macrocyclic scaffold at various positions, researchers identified a compound with nanomolar antiparasitic activity, high selectivity, and improved drug-like properties. nih.gov
The following table summarizes key findings from SAR studies on related pyridine derivatives:
| Compound Series | Target | Key SAR Findings | Reference |
| Pyridazinone-based TH Agonists | Thyroid Hormone Receptor β (THR-β) | Addition of a cyanoazauracil substituent improved potency and selectivity. | nih.govjinsoolim.com |
| 4-Thiazolidinones | Mosquito Acetylcholinesterase (AChE) | Chlorinated and fluorinated inhibitors, particularly para-substituted, showed strong binding. | diva-portal.org |
| Macrocyclic Proteasome Inhibitors | Plasmodium Proteasome | Modifications to P1, P3, and P5 groups and the peptide backbone enhanced activity and properties. | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Phosphodiesterase IV (PDE4) | A gem-dimethylcycloalkyl moiety fused to the pyridine ring increased enzyme affinity. | researchgate.net |
In Vitro and In Silico Approaches to Target Identification and Engagement
The integration of in vitro and in silico methods is crucial for identifying biological targets and understanding compound engagement at a molecular level.
In vitro assays are essential for determining the biological activity of compounds. For example, the insecticidal properties of novel pyrazole (B372694) oxime ethers containing a substituted pyridine ring were evaluated against various pests, revealing potent activity at different concentrations. nih.gov Similarly, the antiplasmodial activity of tetrahydrobenzo nih.govsigmaaldrich.comthieno[2,3-d]pyrimidine derivatives was assessed in vitro against a chloroquine-resistant strain of P. falciparum, identifying compounds with significant activity. nih.gov
In silico approaches, such as molecular docking, provide insights into the binding modes of these compounds. For the 4-thiazolidinone inhibitors of mosquito AChE, docking studies suggested that their selectivity arises from competition between two binding sites. diva-portal.org Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the tetrahydrobenzo nih.govsigmaaldrich.comthieno[2,3-d]pyrimidine derivatives predicted drug-like properties and low toxicity. nih.gov These computational models help in prioritizing compounds for further development and in designing new derivatives with improved properties.
Exploration as a Scaffold in Medicinal Chemistry Research
The this compound framework and its broader dichloropyridine motif are recognized as valuable scaffolds in medicinal chemistry. A scaffold is a core chemical structure upon which various functional groups can be built to create a library of compounds with diverse biological activities.
The pyridine ring itself is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and its presence in many biologically active molecules. nih.gov The addition of chloro substituents can enhance metabolic stability and membrane permeability, and provide key interaction points with biological targets.
Examples of the dichloropyridine scaffold's utility include:
Antimalarials: Thieno[2,3-d]pyrimidine derivatives containing a piperazine (B1678402) linker have shown potent antiplasmodial activity, targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov
Insecticides: The commercial insecticide Pyridalyl features a dichlorophenoxy moiety linked to a pyridine ring, demonstrating potent activity against lepidopterous pests. nih.govnih.gov
Anti-inflammatory Agents: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as inhibitors of phosphodiesterase IV (PDE4), a target for asthma and COPD treatment. researchgate.net
Antiviral Agents: While not a direct derivative, the development of oxathiolane intermediates for antiviral drugs like lamivudine (B182088) and emtricitabine (B123318) showcases the importance of chlorinated intermediates in complex chemical syntheses. acs.org
The versatility of the dichloropyridine scaffold allows for the generation of compound libraries with diverse functionalities, making it a cornerstone for hit-to-lead optimization in various therapeutic areas. researchgate.net
Future Research Trajectories and Interdisciplinary Opportunities for 2,3 Dichloro 4 Pyridinyl Methanol
Innovations in Synthetic Chemistry for Pyridinyl Methanols
The synthesis of highly substituted pyridines, including pyridinyl methanols, has been a long-standing area of focus in organic chemistry. Traditional condensation methods are often supplemented by modern, more efficient strategies that offer greater control over substitution patterns and functional group tolerance. nih.gov For a compound like (2,3-Dichloro-4-pyridinyl)methanol, its synthesis would typically involve the reduction of a corresponding carboxylic acid or ester, a common synthetic transformation. For instance, the synthesis of the related (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is achieved by the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using a borane-THF complex. patsnap.com A similar approach starting from 2,3-dichloro-4-pyridinecarboxylic acid would be a primary route to this compound.
However, the future of synthesizing such compounds lies in more innovative and efficient methodologies. Recent advancements focus on late-stage functionalization and novel cyclization strategies.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the construction of complex molecular architectures. thieme-connect.com Methodologies like the Suzuki-Miyaura and Stille couplings are routinely used to form carbon-carbon bonds. thieme-connect.comresearchgate.net For pyridinyl systems, these reactions enable the introduction of diverse substituents onto the pyridine (B92270) core. doaj.org A key innovation is the development of ligands that can control the site-selectivity of these reactions on polysubstituted rings. nih.govnih.gov Furthermore, copper-catalyzed C-N cross-coupling reactions have emerged as powerful tools for forming N-aryl bonds under mild conditions. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, higher yields, and reduced production costs. researchgate.net Researchers at Virginia Commonwealth University have demonstrated a single continuous-step process using flow reactors for pyridine synthesis, which increased the yield from 58% to 92% and projected a 75% reduction in production cost. researchgate.net Such technologies could be adapted for the large-scale, efficient production of intermediates like this compound.
C–H Functionalization: Direct functionalization of carbon-hydrogen (C–H) bonds is a highly sought-after strategy as it minimizes waste by avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov While the electron-deficient nature of the pyridine ring presents challenges, significant progress has been made. rsc.orgresearchgate.net Recent strategies involve temporary dearomatization of the pyridine ring to reverse its electronic properties, allowing for selective functionalization at otherwise difficult-to-access positions, such as the meta-position. uni-muenster.denih.gov Applying these principles could enable novel modifications to the this compound scaffold.
Below is a comparative table of modern synthetic strategies applicable to pyridine derivatives.
| Synthetic Method | Description | Catalyst/Reagent Example | Key Advantages | Citation(s) |
| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid with a halide. | Palladium complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, commercially available reagents. | thieme-connect.comnih.gov |
| Flow Chemistry | Synthesis in a continuously flowing stream. | Varies (e.g., packed-bed catalyst) | Increased yield, improved safety, scalability. | researchgate.netepfl.ch |
| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | Transition metals (e.g., Rh, Ir, Pd) | Atom economy, reduced synthetic steps. | rsc.orgnih.gov |
| Modular Cascade Reaction | Multi-step reaction sequence in a single pot. | Copper catalysts | Builds complex pyridines from simple precursors in one operation. | nih.gov |
Potential in Materials Science and Nanotechnology Applications
The pyridine moiety is a valuable component in the design of functional materials due to its electronic properties, thermal stability, and ability to coordinate with metals. nih.govscholarsresearchlibrary.com The this compound scaffold, with its combination of a halogenated pyridine ring and a reactive methanol (B129727) group, presents several opportunities for incorporation into advanced materials.
Polymers: Pyridine-containing polymers are investigated for a range of applications. The pyridine unit can enhance thermal stability, impart specific electrical properties, and provide sites for further functionalization. nih.govresearchgate.net For example, copolymers of pyridine derivatives and styrene (B11656) have been explored for use in conductive materials and advanced coatings. researchgate.netepfl.ch The methanol group of this compound could be used to polymerize or graft the molecule onto other polymer backbones, while the dichloro-substituents would modulate the electronic properties and solubility of the resulting material.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine group is a common and effective ligand for building MOFs. researchgate.netresearchgate.net These materials are explored for applications in gas storage, catalysis, and sensing. Pyridinyl-derived ligands have been used to construct 2D and 3D MOFs that exhibit interesting photocatalytic properties for degrading organic dyes. thieme-connect.comnih.gov The methanol and chloro groups on the title compound offer multiple coordination and reaction sites, making it a candidate for designing novel MOFs with tailored pore structures and functionalities. For instance, a Co-MOF has been synthesized using pyridine ligands for wastewater treatment applications. nih.gov
Nanotechnology and Functional Surfaces: Pyridine derivatives can be used to create functional nanomaterials with applications in electronics and medicine. nih.govuni-muenster.de Pyridine-based copolymers have been synthesized that exhibit strong blue fluorescence, suggesting potential use in optical devices. nih.gov The ability to graft pyridinyl methanols onto surfaces like silica (B1680970) or metal oxides could be used to modify surface properties, creating platforms for catalysis or sensing. scholarsresearchlibrary.com The di-chloro substitution pattern on this compound would significantly influence the electronic and adsorption properties of such surfaces.
The following table outlines potential applications of pyridine-based materials.
| Material Type | Role of Pyridine Moiety | Potential Application | Relevant Findings | Citation(s) |
| Conductive Polymers | Modifies electronic structure and enhances thermal stability. | Electronic devices, advanced coatings. | Copolymers of ethenyl-pyridine and styrene show potential as conductive materials. | researchgate.netepfl.ch |
| Metal-Organic Frameworks (MOFs) | Acts as a coordinating ligand to link metal centers. | Photocatalysis, gas storage, chemical separation. | Pyridinyl-derived ligands used to build MOFs for dye degradation. | thieme-connect.comnih.govresearchgate.net |
| Fluorescent Materials | Forms the core of a chromophore. | Optical sensors, light-emitting devices (LEDs). | Grafted-copolymers with pyridine derivatives show strong blue fluorescence. | nih.gov |
Role in Catalysis and Asymmetric Synthesis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce a single enantiomer of a chiral molecule—a critical requirement in the pharmaceutical industry. Pyridine-containing compounds are among the most versatile and widely used ligands in transition-metal catalysis. nih.govresearchgate.net The this compound scaffold provides a basic framework that can be elaborated into more complex chiral ligands.
The primary role of a simple pyridinyl alcohol in this context is as a chiral precursor. nih.gov The alcohol moiety can be readily converted into other functional groups, such as phosphinites or phosphites, which are excellent ligands for metals like palladium. nih.gov The synthesis of chiral pyridyl alcohols, often derived from natural sources like (-)-menthol, allows for the creation of a suite of ligands whose steric and electronic properties can be fine-tuned. rsc.org
Key areas of application for such pyridine-based ligands include:
Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral pyridyl phosphinite ligands have been successfully used in these reactions, demonstrating that the stereochemical outcome can be controlled by the ligand's structure. nih.gov
Enantioselective C–H Borylation: Recently, a tunable chiral pyridine ligand was developed for the iridium-catalyzed C–H borylation of diaryl(2-pyridyl)methane compounds, achieving high enantioselectivity (up to 96% ee). epfl.ch This demonstrates the potential of chiral pyridine frameworks in complex and mechanistically challenging reactions. nih.govepfl.ch
Reductive Amination: Half-sandwich iridium catalysts supported by chiral pyridine-derived ligands have been used to achieve direct asymmetric reductive amination, a fundamental transformation in organic synthesis. nih.gov
For this compound, the path forward would involve its conversion into a chiral derivative. This could be achieved through enantioselective enzymatic reduction of a precursor ketone or by resolution of the racemic alcohol. The resulting chiral alcohol would then serve as a platform. The two chlorine atoms on the pyridine ring would exert a strong electronic effect, which could be exploited to modulate the catalytic activity and selectivity of the final metal-ligand complex. nih.gov
Challenges and Promising Avenues in this compound Research
While the potential applications are significant, the advancement of this compound chemistry is governed by several key challenges, which in turn define the most promising avenues for future research.
The primary challenge lies in the selective functionalization of the polychlorinated pyridine ring. nih.govresearchgate.net The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. rsc.orgnih.gov Furthermore, the presence of multiple halogen substituents creates a complex reactivity landscape. Key challenges include:
Regioselectivity: Differentiating between the two chlorine atoms (at the C2 and C3 positions) and the remaining C-H positions (C5 and C6) in substitution reactions is a significant hurdle. Cross-coupling reactions, for example, may proceed at one or both chlorine sites. Developing catalytic systems that can selectively target a single position is a major research goal. nih.gov Recent work has shown that nickel catalysts with specific phosphine (B1218219) ligands can achieve selective monoarylation of dichloropyridines at the 2-position. nih.gov
Ortho- vs. Meta-Functionalization: Directing functionalization to the C-H positions is also challenging. The inherent reactivity of pyridine favors functionalization at the C2, C4, and C6 positions. Accessing the C3 and C5 (meta) positions often requires innovative strategies, such as the temporary dearomatization of the ring. uni-muenster.denih.gov
Despite these challenges, several promising research avenues exist:
Development of Site-Selective Catalysts: A major future direction is the design of new catalysts and ligands that can precisely control the regioselectivity of cross-coupling and C-H functionalization reactions on polychlorinated pyridines. nih.govnih.gov Ligand-dependent control, where changing the ligand on the metal center switches the preferred reaction site, offers a powerful tool for synthetic chemists. nih.gov
Exploration of Novel Precursors: While reduction of the corresponding carboxylic acid is a direct route, exploring alternative synthetic pathways to this compound and its derivatives could unlock new possibilities. Multi-step syntheses starting from readily available materials like 2-chloronicotinic acid or 3-aminopyridine (B143674) have been established for producing the 2,3-dichloropyridine (B146566) core. patsnap.comdoaj.org Optimizing these routes or developing entirely new ones remains a valuable endeavor.
Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can provide deep insights into the reactive nature and electronic properties of molecules like this compound. scholarsresearchlibrary.com Such studies can predict reaction outcomes, guide the design of new catalysts, and help explain the origins of selectivity, thereby accelerating experimental discovery. scholarsresearchlibrary.com
Systematic Biological Screening: Given that the pyridine scaffold is a cornerstone of medicinal chemistry, a promising avenue is the systematic synthesis of a library of derivatives based on the this compound core for biological screening. nih.govresearchgate.net The unique substitution pattern may lead to the discovery of novel compounds with valuable therapeutic properties.
Q & A
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology : Combine NMR (¹H/¹³C) to confirm substitution patterns and chlorine placement, HPLC for purity assessment, and mass spectrometry for molecular weight verification. Chromatographic retention behavior can be modeled using experimental designs that vary pH and methanol content in mobile phases to validate compound stability .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodology : Cross-validate results using multiple techniques (e.g., FT-IR for functional groups, X-ray crystallography for unambiguous structure determination). If contradictions persist, iterative refinement of synthetic protocols (e.g., purification via column chromatography) and comparative analysis with literature data for analogous pyridine derivatives are recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction outcomes when scaling up synthesis?
- Methodology : Employ kinetic studies to identify rate-limiting steps and side reactions. For example, microwave-assisted synthesis (used in related dichloropyridazine derivatives) may improve regioselectivity and reduce side products compared to traditional reflux methods . Statistical tools like Design of Experiments (DoE) can optimize parameters (temperature, solvent ratio) while minimizing batch-to-batch variability.
Q. How can mechanistic pathways for chlorine substitution in this compound be elucidated?
- Methodology : Use isotopic labeling (e.g., ³⁶Cl) to track substitution sites, coupled with computational modeling (DFT) to predict intermediates. For example, studies on similar pyridine derivatives revealed nucleophilic aromatic substitution as dominant under acidic conditions, while radical pathways may emerge under photochemical stimulation .
Q. What advanced purification techniques are suitable for isolating high-purity this compound from complex mixtures?
- Methodology : Preparative HPLC with gradient elution (e.g., methanol/water) is effective for isolating polar derivatives. Recrystallization solvents (e.g., methanol/water mixtures) should be selected based on solubility studies to maximize yield and purity, as demonstrated in pyrimidine methanol syntheses .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light. Monitor degradation via HPLC and LC-MS to identify breakdown products. For example, pyridine-based alcohols often degrade via oxidation; thus, inert-atmosphere storage or antioxidant additives may be warranted .
Data Analysis & Contradiction Management
Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be interpreted?
- Methodology : Apply triangulation by repeating assays under standardized conditions (e.g., cell line consistency, solvent controls). For instance, discrepancies in antimicrobial activity might arise from metabolic activation in vivo, requiring metabolite profiling to reconcile results .
Q. What frameworks support robust statistical analysis of heterogeneous datasets for this compound?
- Methodology : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, catalyst lot). Open-data practices, as emphasized in health research, enable cross-validation through shared datasets while adhering to ethical guidelines for reproducibility .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
